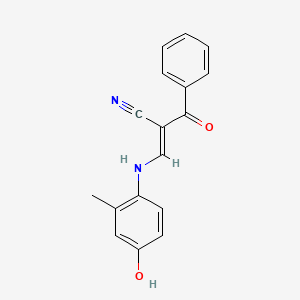

(E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-9-15(20)7-8-16(12)19-11-14(10-18)17(21)13-5-3-2-4-6-13/h2-9,11,19-20H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVWRACCVPVILE-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC=C(C#N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)N/C=C(\C#N)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile typically involves the condensation of benzoyl chloride with 4-hydroxy-2-methylaniline, followed by the addition of a nitrile group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives and prop-2-enenitrile analogs exhibit diverse physicochemical and biological properties depending on substituent variations. Below is a systematic comparison:

Substituent Effects on Crystallographic Behavior

- (E)-2-Benzoyl-3-(2-Bromophenyl)prop-2-enenitrile (Compound V): This analog replaces the 4-hydroxy-2-methylanilino group with a 2-bromophenyl substituent. At 100 K, it crystallizes in a monoclinic system, contrasting with the triclinic form observed at ambient temperatures. The bromo group induces steric and electronic effects, reducing intermolecular hydrogen bonding compared to the hydroxy-containing target compound. This results in weaker π-π interactions (Cg–Cg distance: ~3.8 Å) .

- (E)-2-[(2-Formylphenoxy)methyl]-3-(4-Methylphenyl)prop-2-enenitrile: The formylphenoxy and methylphenyl substituents create a dihedral angle of 74.8° between aromatic rings. The nitrile group adopts a linear conformation (C–C–N angle: 176.2°), stabilized by π-π stacking (Cg–Cg: 3.842 Å).

Table 1: Crystallographic Parameters of Selected Analogs

*Inferred from similar chalcone derivatives.

Hydrogen-Bonding and Supramolecular Assembly

The 4-hydroxy group in the target compound likely participates in O–H⋯N or O–H⋯O hydrogen bonds, as observed in chalcones with similar substituents . In contrast, bromo- or nitro-substituted analogs rely on weaker interactions (e.g., C–Br⋯π), resulting in less stable supramolecular frameworks . The methoxyphenyl substituent in (E)-3-(3-Acetylanilino)-2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile introduces steric hindrance, reducing crystallinity compared to the target compound’s hydroxy group .

Biological Activity

(E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 253.3 g/mol

The compound features a benzoyl group, a propene chain, and an aniline derivative with a hydroxyl substituent, which may contribute to its biological effects.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The hydroxyl group in the structure is known to contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).

- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in various cancer cell lines, suggesting a role in tumor suppression.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of MMPs |

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects in models of neurodegeneration. A study demonstrated that it reduces neuronal apoptosis induced by oxidative stress, with significant reductions in markers such as caspase-3 activation.

Case Studies

-

Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

"The compound's ability to induce apoptosis in MCF-7 cells suggests its potential as a therapeutic agent for breast cancer."

-

Neuroprotection in Animal Models : Another study focused on the neuroprotective effects in an animal model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

"These findings indicate that this compound may offer protective benefits against neurodegenerative processes."

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-2-benzoyl-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile, and how can stereochemical purity be ensured?

- Methodological Answer : A multi-step synthesis involving Knoevenagel condensation or hydride-shift cyclization (as observed in structurally related enenitriles) is often employed. For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the (E)-isomer. Post-synthesis characterization via NMR coupling constants (e.g., vicinal coupling for trans-configuration) and X-ray crystallography are critical for verifying stereochemical purity .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound, and what software tools are essential for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction data should be processed using SHELX (e.g., SHELXL for refinement) to determine unit cell parameters and anisotropic displacement parameters. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots, highlighting hydrogen-bonding networks or steric effects influencing molecular packing .

Q. What spectroscopic techniques are most effective for characterizing the electronic and vibrational properties of this nitrile derivative?

- Methodological Answer : UV-Vis spectroscopy can identify π→π* transitions in the benzoyl and anilino moieties, while FT-IR spectroscopy resolves nitrile (C≡N) stretching vibrations (~2200 cm). and NMR should be employed to confirm substituent effects on chemical shifts, particularly for the hydroxy and methyl groups .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the photophysical behavior of this compound, and what contradictions exist between experimental and computational data?

- Methodological Answer : Solvent-dependent fluorescence studies (e.g., in methanol-water mixtures) reveal quenching or enhancement of quantum yields due to solvent-solute hydrogen bonding. Time-resolved fluorescence and DFT calculations (e.g., using Gaussian) can model solvent effects on excited-state conformers. Contradictions may arise if experimental lifetimes deviate from computational predictions, necessitating re-evaluation of solvent cavity models .

Q. What challenges arise in refining the crystal structure when anisotropic displacement parameters or twinning are present, and how can these be addressed?

- Methodological Answer : High thermal motion in the benzoyl group or crystal twinning complicates refinement. SHELXL’s TWIN and BASF commands can model twinned data, while restraints on displacement parameters (DELU/ISOR) improve stability. Validation tools like PLATON should check for missed symmetry or overfitting .

Q. How does the compound’s hydrogen-bonding network influence its supramolecular assembly, and can graph-set analysis predict polymorphic forms?

- Methodological Answer : Graph-set analysis (e.g., using Etter’s rules) classifies hydrogen-bonding motifs (e.g., , ) into discrete (D) or infinite (C) patterns. IR spectroscopy and powder XRD can detect polymorphs, but discrepancies between predicted and observed patterns may indicate kinetic vs. thermodynamic crystallization pathways .

Q. What mechanistic insights explain the compound’s reactivity in [1,5]-hydride shift or cyclization reactions under thermodynamic control?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) can determine activation parameters (, ). A low (negative values) suggests a highly ordered transition state, typical of pericyclic mechanisms. Competing pathways (e.g., proton transfer vs. hydride shift) require isotopic labeling (D/H) to validate intermediates .

Contradictions and Open Challenges

Q. Why do some synthetic routes yield mixed (E/Z) isomers despite stereoselective conditions, and how can this be mitigated?

- Methodological Answer : Competing pathways (e.g., keto-enol tautomerism) may lead to isomerization. LC-MS or chiral HPLC can separate isomers, while altering reaction media (e.g., ionic liquids) or catalysts (e.g., organocatalysts) may enhance stereoselectivity. Contradictions in reported yields often stem from unaccounted solvent polarity effects .

Q. How do steric effects from the 4-hydroxy-2-methylanilino group influence intermolecular interactions in cocrystals or salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.